(2S)-1-(benzyloxy)propan-2-amine
CAS No.: 83053-85-4
Cat. No.: VC4947799
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83053-85-4 |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.236 |
IUPAC Name | (2S)-1-phenylmethoxypropan-2-amine |
Standard InChI | InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 |
Standard InChI Key | HYUZZQIAJWNRAQ-VIFPVBQESA-N |
SMILES | CC(COCC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2S)-1-(Benzyloxy)propan-2-amine possesses a stereogenic center at the second carbon of the propane chain, conferring chirality critical for its interactions in biological systems. The benzyloxy group (–OCH₂C₆H₅) at the primary carbon enhances lipophilicity, influencing solubility and membrane permeability . The IUPAC name, (2S)-1-phenylmethoxypropan-2-amine, reflects its benzyl ether and amine functionalities.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 165.236 g/mol | |
IUPAC Name | (2S)-1-phenylmethoxypropan-2-amine | |
SMILES Notation | CC(COCC1=CC=CC=C1)N | |
InChI Key | HYUZZQIAJWNRAQ-VIFPVBQESA-N |
Stereochemical Considerations
The (2S) configuration dictates enantioselective interactions, making this compound valuable in asymmetric synthesis. Nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, with distinct splitting patterns for diastereotopic protons adjacent to the amine group .
Synthetic Methodologies
Reductive Amination
A common route involves reductive amination of benzyloxypropan-2-one with ammonia or primary amines. For example, condensation of benzaldehyde with propan-2-amine derivatives under acidic conditions, followed by sodium borohydride (NaBH₄) reduction, yields the target compound with moderate enantiomeric excess .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Imine Formation | Benzaldehyde, MeOH, reflux | 85 | |
Reduction | NaBH₄, HCl, room temperature | 79 |
Benzylation of Propan-2-amine
Alternative approaches employ benzylation of propan-2-amine precursors. Reaction of 1-chloro-2-propanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) forms the benzyl ether, followed by amination via Gabriel synthesis or Hofmann rearrangement .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 7.25–7.39 (m, 5H, Ar–H), 3.88–3.74 (q, 2H, OCH₂), 2.70 (m, 1H, CH–NH₂), 1.12 (d, 3H, CH₃) .
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¹³C NMR: δ 140.8 (C–O), 128.4–126.8 (Ar–C), 52.5 (CH–NH₂), 20.3 (CH₃) .
Mass Spectrometry (MS)
Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 166.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₅NO .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Prodrugs: Functionalization of the amine group enhances bioavailability of antiviral agents.
Material Science
Incorporation into polymers improves thermal stability, with glass transition temperatures (Tg) increasing by 15–20°C compared to non-aminated analogs .
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